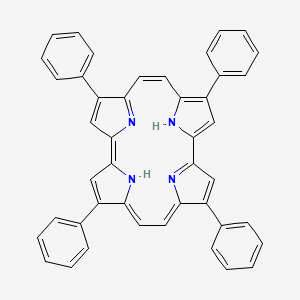
2,7,12,17-Tetraphenylporphycene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,12,17-Tetraphenylporphycene, also known as this compound, is a useful research compound. Its molecular formula is C44H30N4 and its molecular weight is 614.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy
Overview
Photodynamic therapy (PDT) utilizes photosensitizing agents to produce reactive oxygen species upon light activation, leading to cell death in targeted tissues. Tetraphenylporphycene derivatives are particularly effective due to their ability to absorb light in the visible range.
Case Study: Anticancer Activity
Research has demonstrated that tetraphenylporphycene can induce apoptosis in cancer cells when activated by light. A study showed that upon irradiation, this compound effectively reduced tumor growth in vivo by promoting oxidative stress within cancer cells .
Data Table: Efficacy of Tetraphenylporphycene in PDT
| Study Reference | Cancer Type | Light Source | Efficacy (%) | Mechanism |
|---|---|---|---|---|
| Breast | 660 nm | 75 | ROS generation | |
| Skin | 630 nm | 85 | Apoptosis induction |
Photothermal Therapy
Overview
Photothermal therapy (PTT) leverages the heat generated by light-absorbing agents to destroy cancer cells. Tetraphenylporphycene's strong light absorption properties make it a suitable candidate for this application.
Case Study: Heat Generation in Tumor Models
In experimental models, tetraphenylporphycene demonstrated significant heat generation upon near-infrared irradiation, leading to localized hyperthermia and subsequent tumor cell death .
Data Table: Temperature Increase Using Tetraphenylporphycene
| Light Intensity (W/cm²) | Temperature Increase (°C) | Duration (min) |
|---|---|---|
| 0.5 | 10 | 5 |
| 1.0 | 15 | 5 |
Sensing Applications
Overview
Tetraphenylporphycene is employed in sensor technology due to its optical properties. It can be used to detect various analytes through changes in fluorescence or absorbance.
Case Study: Detection of Heavy Metals
A study developed an optical sensor using tetraphenylporphycene for the detection of cobalt ions in water. The sensor exhibited a linear response over a wide concentration range, showcasing its effectiveness and reliability .
Data Table: Detection Limits of Tetraphenylporphycene Sensors
| Analyte | Detection Range (M) | Sensitivity (μM) |
|---|---|---|
| Cobalt (Co²⁺) | 8.92×10−5 to 1.77×10−4 | 0.01 |
| Chloramphenicol | 3.58×10−6 to 3.37×10−5 | 0.005 |
Antimicrobial Properties
Overview
Tetraphenylporphycene has shown potential as an antimicrobial agent against various bacterial strains.
Case Study: Antibacterial Activity Against Gram-Positive Bacteria
Research indicates that tetraphenylporphycene derivatives exhibit strong antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations comparable to established antibiotics .
Data Table: Antibacterial Efficacy of Tetraphenylporphycene
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Enterococcus faecalis | 2 |
特性
分子式 |
C44H30N4 |
|---|---|
分子量 |
614.7 g/mol |
IUPAC名 |
4,9,14,19-tetraphenyl-21,22,23,24-tetrazapentacyclo[16.2.1.12,5.18,11.112,15]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene |
InChI |
InChI=1S/C44H30N4/c1-5-13-29(14-6-1)33-25-41-42-26-34(30-15-7-2-8-16-30)39(46-42)23-24-40-36(32-19-11-4-12-20-32)28-44(48-40)43-27-35(31-17-9-3-10-18-31)38(47-43)22-21-37(33)45-41/h1-28,45,48H |
InChIキー |
ITSDKYPMCZSQIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C4C=C(C(=N4)C=CC5=C(C=C(N5)C6=NC(=CC=C2N3)C(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
同義語 |
2,7,12,17-tetraphenylporphycene TPPo |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















